Methyl 2,5-difluoro-6-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

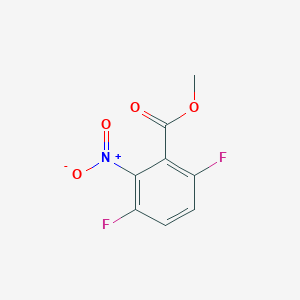

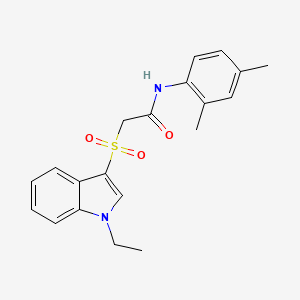

“Methyl 2,5-difluoro-6-nitrobenzoate” is a chemical compound with the molecular formula C8H5F2NO4 . It has a molecular weight of 217.13 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “Methyl 2,5-difluoro-6-nitrobenzoate” is 1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine and nitro groups on the benzene ring.Physical And Chemical Properties Analysis

“Methyl 2,5-difluoro-6-nitrobenzoate” is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

1. Analytical Chemistry Applications

Nitrobenzoate derivatives have been utilized in analytical chemistry for the detection and quantification of specific residues in agricultural products. For instance, residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid can be determined by converting sample extracts to methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, further purified and measured by electron capture gas-liquid chromatography. This method demonstrates the use of nitrobenzoate derivatives in environmental monitoring and food safety applications (Alder, Augenstein, & Rogerson, 1978).

2. Molecular Rearrangement Studies

Nitroaromatic compounds, including nitrobenzofuroxans and nitrobenzoates, serve as subjects in the study of molecular rearrangements, providing insights into reaction mechanisms and the influence of substituents on reactivity. Such studies are pivotal in organic chemistry for understanding and designing new synthetic routes (Eckert, Rauhut, Katritzky, & Steel, 1999).

3. Corrosion Inhibition Research

Research on corrosion inhibitors for metals in acidic environments has explored the effectiveness of nitrobenzoate derivatives. These studies have shown that certain nitrobenzoate compounds can form protective layers on metal surfaces, thereby preventing corrosion and extending the life of metal components in industrial applications (Rbaa et al., 2019).

4. Organic Synthesis and Catalysis

Nitrobenzoate derivatives are also prominent in the field of organic synthesis and catalysis. For example, they can be involved in the development of catalysts for coupling reactions, which are fundamental processes in the pharmaceutical and fine chemical industries (Zhou, Xi, Chen, & Wang, 2008).

5. Drug Discovery and Antimicrobial Research

Nitrobenzoate derivatives have been investigated for their potential antimicrobial and antituberculosis activities, demonstrating the broader applicability of these compounds in medicinal chemistry and drug discovery efforts (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Propiedades

IUPAC Name |

methyl 3,6-difluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZJMAZVCNQMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-difluoro-6-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2752754.png)